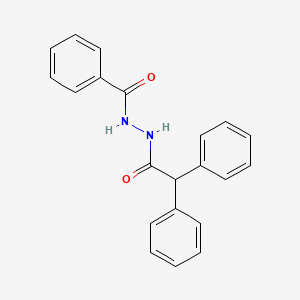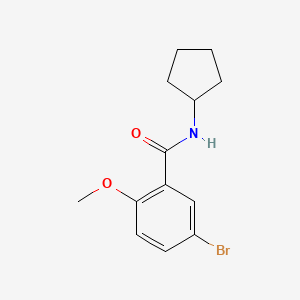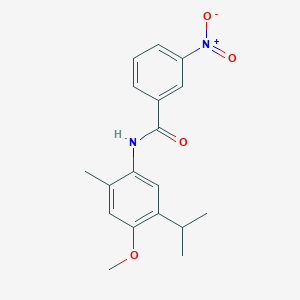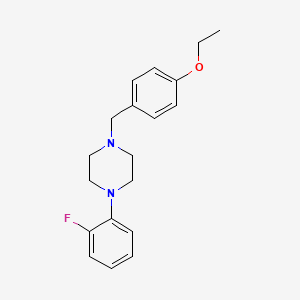![molecular formula C14H15NO2S B5872126 2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)
2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
MPEP selectively binds to the mGluR5 receptor and acts as an antagonist, inhibiting the receptor's activity. The mGluR5 receptor is involved in various physiological and pathological processes such as learning and memory, pain perception, and addiction. MPEP's selective inhibition of the mGluR5 receptor makes it a promising drug target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal studies, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior. MPEP has also been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke.
实验室实验的优点和局限性
MPEP's selective inhibition of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. MPEP can be used to investigate the mechanisms underlying neurological disorders such as Parkinson's disease and schizophrenia. However, MPEP's specificity for the mGluR5 receptor can also be a limitation, as it may not be effective for studying other receptors or pathways involved in these disorders.
未来方向
There are several future directions for research on MPEP. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in other neurological disorders such as Alzheimer's disease and depression. Additionally, the potential use of MPEP as a therapeutic agent for neurological disorders requires further investigation, including clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEP's selective inhibition of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Future research on MPEP may lead to the development of new therapeutic agents for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
合成方法
The synthesis of MPEP involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-pyridyl)ethanol in the presence of a base such as triethylamine. The reaction produces MPEP as a white powder with a purity of over 99%. The synthesis of MPEP is a relatively simple process and can be performed on a large scale.
科学研究应用
MPEP has been extensively studied for its potential applications in various fields such as neurobiology, psychiatry, and drug discovery. MPEP has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.
属性
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-5-7-14(8-6-12)18(16,17)11-9-13-4-2-3-10-15-13/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADCCWQLGEFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
![6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5872073.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5872120.png)
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
